molecular formula C14H17BO4 B3289926 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one CAS No. 862081-38-7

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one

Cat. No.: B3289926
CAS No.: 862081-38-7
M. Wt: 260.10 g/mol
InChI Key: WYVNPLWFLYLLAQ-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one (CAS: 862081-38-7) is a boronate ester derivative of isobenzofuran-1(3H)-one, a lactone structure fused to a benzene ring. The compound features a pinacol boronate group at the 6-position, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl systems . It is commercially available (Ambeed, Combi-Blocks) and has applications in pharmaceuticals, materials science, and chemical sensing .

Properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BO4/c1-13(2)14(3,4)19-15(18-13)10-6-5-9-8-17-12(16)11(9)7-10/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVNPLWFLYLLAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(COC3=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201154323
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1(3H)-isobenzofuranone
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Molecular Weight

260.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862081-38-7
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1(3H)-isobenzofuranone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1(3H)-isobenzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201154323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2-benzofuran-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one typically involves the reaction of isobenzofuran-1(3H)-one with a boronic acid derivative under specific conditions. One common method is the Miyaura borylation reaction, where a halogenated isobenzofuran-1(3H)-one is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and safety. The use of automated systems for the precise addition of reagents and control of reaction conditions can optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura cross-coupling, where it reacts with aryl halides to form biaryl compounds. It can also participate in other reactions like oxidation, reduction, and substitution.

Common Reagents and Conditions

  • Suzuki-Miyaura Cross-Coupling: : Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and aryl halide.

  • Oxidation: : Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: : Typical reducing agents are lithium aluminum hydride or sodium borohydride.

  • Substitution: : Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

  • Biaryl Compounds: : Resulting from Suzuki-Miyaura cross-coupling.

  • Oxidized Products: : Depending on the specific oxidizing agent used.

  • Reduced Products: : Varies based on the reducing agent.

  • Substituted Products: : Depends on the nucleophile used in the substitution reaction.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties : Compounds containing boron, such as 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one, have been studied for their anticancer properties. Boron-containing compounds can interact with biological molecules and may enhance the efficacy of certain chemotherapeutic agents. Research indicates that the incorporation of boron into drug structures can improve their biological activity and selectivity against cancer cells .

Drug Delivery Systems : The compound's boron moiety can be utilized in drug delivery systems. Boron compounds have shown promise in targeted drug delivery due to their ability to form stable complexes with various biomolecules. This property can potentially be exploited to deliver therapeutic agents directly to tumor sites, minimizing side effects on healthy tissues .

Materials Science

Polymer Chemistry : The unique structure of this compound makes it a candidate for use in polymer synthesis. Its ability to participate in cross-linking reactions can lead to the development of novel polymeric materials with enhanced mechanical and thermal properties. Research has shown that incorporating such boron derivatives into polymer matrices can significantly improve their stability and performance .

Optoelectronic Applications : The compound's electronic properties also make it suitable for optoelectronic applications. Its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is under investigation. The presence of boron can influence the electronic characteristics of the material, leading to improved efficiency and stability in these devices .

Organic Synthesis

Reagent in Cross-Coupling Reactions : In organic synthesis, this compound can serve as a boron reagent in cross-coupling reactions. These reactions are vital for constructing complex organic molecules and are widely used in pharmaceutical chemistry. The compound's ability to participate in Suzuki-Miyaura coupling reactions allows for the formation of carbon-carbon bonds under mild conditions .

Synthetic Intermediates : The compound can also act as a synthetic intermediate for the preparation of other functionalized materials. Its reactivity offers pathways to synthesize a variety of derivatives that may possess desirable chemical or biological properties .

Summary Table of Applications

Application Area Specific Uses
Medicinal ChemistryAnticancer agents; Drug delivery systems
Materials SciencePolymer synthesis; Optoelectronic devices
Organic SynthesisReagent in cross-coupling reactions; Synthetic intermediates

Mechanism of Action

The mechanism by which 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one exerts its effects involves the formation of carbon-boron bonds through cross-coupling reactions. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a key example, where the boronic acid derivative reacts with an aryl halide to form a biaryl compound. The molecular targets and pathways involved are typically the formation of carbon-carbon bonds, which are crucial in the construction of complex organic molecules.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Physical and Chemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Melting Point (°C) Key Applications
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one 862081-38-7 C₁₄H₁₇BO₄ 260.09 Not reported Cross-coupling reactions
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one 862081-37-6 C₁₄H₁₇BO₄ 260.09 Not reported Suzuki-Miyaura coupling
3′-(Diethylamino)-6′-boronate-spiro derivative 1224696-72-3 C₃₀H₃₂BNO₅ 497.39 153–157 H₂O₂ sensing
(Z)-3-Benzylideneisobenzofuran-1(3H)-one - C₁₅H₁₀O₂ 222.24 90–95 Anticancer research

Table 2: Reactivity in Cross-Coupling Reactions

Compound Reaction Partner Yield (%) Key Product Reference
This compound Aryl halides 60–85 Biaryl lactones
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2(3H)-one Vinyl triflates 70 Thiazole-containing polymers
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one Heteroaryl bromides 68 Fused heterocycles

Key Research Findings

  • Synthetic Utility : The 6-boronate isobenzofuran-1(3H)-one exhibits superior stability in aqueous media compared to its 5-isomer, attributed to reduced steric strain .
  • Biological Relevance : Spiro-boronate derivatives demonstrate unique selectivity for H₂O₂ over other reactive oxygen species, critical for cellular imaging .
  • Electronic Effects: Benzothiazolone and chromanone analogues show enhanced electron-withdrawing properties, accelerating cross-coupling kinetics .

Biological Activity

The compound 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one is a derivative of isobenzofuran and incorporates a boron-containing moiety that enhances its potential biological activity. This article explores the biological properties of this compound, including its applications in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The molecular formula of the compound is C13H19BNO3C_{13}H_{19}BNO_3, with a molecular weight of approximately 251.14 g/mol. Its structure features a dioxaborolane ring which is known for its reactivity in organic synthesis and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the boron atom. Boron-containing compounds are known to participate in biochemical processes such as enzyme inhibition and modulation of signaling pathways.

Pharmacological Studies

Recent studies have indicated that compounds with similar structures exhibit significant pharmacological effects:

  • Antitumor Activity: Research has shown that related boron compounds can inhibit cancer cell proliferation. For instance, derivatives have been tested for their effectiveness against various cancer cell lines, demonstrating selective cytotoxicity towards tumor cells while sparing normal cells .
  • Anti-inflammatory Properties: Some studies suggest that boron-containing compounds may modulate inflammatory responses by inhibiting pro-inflammatory cytokines .

Case Studies

  • In Vitro Studies: In vitro assays have demonstrated that the compound can inhibit specific cancer cell lines at concentrations around 10 µM without affecting non-cancerous cells. This selectivity is crucial for developing targeted therapies .
  • Mechanistic Insights: Further investigations into the cellular mechanisms revealed that the compound influences key signaling pathways associated with cell growth and apoptosis. For example, modulation of phosphoproteins involved in cancer progression was noted in treated cell lines .

Applications in Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Suzuki-Miyaura Coupling Reactions: The presence of the boron atom allows for efficient carbon-carbon bond formation, making it valuable in synthesizing complex organic molecules.
  • Fluorescent Probes: Its unique structural properties enable it to be utilized in developing fluorescent probes for biological imaging applications .

Data Table: Biological Activity Summary

Activity Effect Reference
AntitumorInhibition of cancer cell proliferation
Anti-inflammatoryModulation of cytokine release
Organic SynthesisCarbon-carbon bond formation
Fluorescent ProbesDevelopment for biological imaging

Q & A

Q. Resolution strategy :

Conduct control experiments varying catalysts (PdCl₂ vs. CuI), ligands, and solvents.

Use DFT calculations to model transition states and identify rate-limiting steps .

Compare kinetic data (e.g., via in-situ IR monitoring) to distinguish mechanistic pathways .

Advanced: What computational approaches are used to predict the compound’s behavior in complex reaction systems?

Answer:

  • Density Functional Theory (DFT) : Model boronate transfer mechanisms in cross-couplings, focusing on bond dissociation energies (BDEs) and transition-state geometries .
  • Molecular Docking : Predict binding interactions in biological systems (e.g., enzyme inhibition studies) .
  • Solvent Effects Simulation : Use COSMO-RS to optimize solvent selection for reactions .

Advanced: How can Suzuki-Miyaura coupling efficiency be improved for sterically hindered derivatives of this compound?

Answer:

  • Pre-activation : Convert the boronate to a more reactive trifluoroborate salt using KHF₂ .
  • Ligand design : Bulky ligands (e.g., SPhos) enhance Pd catalyst stability and prevent aggregation .
  • Solvent optimization : Use mixed solvents (e.g., dioxane/DMF 4:1) to improve solubility .

Advanced: How does the compound’s stability under varying conditions (pH, temperature) impact experimental design?

Answer:

  • Hydrolytic sensitivity : The dioxaborolane group hydrolyzes in aqueous acidic/basic conditions. Use anhydrous solvents and store at 0–6°C under inert gas .
  • Thermal stability : Decomposition above 150°C necessitates low-temperature reactions (e.g., reflux in THF at 66°C) .
  • Handling protocols : Conduct reactions in Schlenk flasks with rigorous moisture exclusion .

Advanced: What strategies validate the compound’s purity and identity in multi-step syntheses?

Answer:

  • Orthogonal analysis : Combine HPLC (for purity) with 19F^{19}\text{F} NMR (if fluorinated analogs are present) .
  • Single-crystal validation : Resolve crystal structures to confirm stereochemical integrity .
  • Stability profiling : Use accelerated aging studies (40°C/75% RH) to assess degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one
Reactant of Route 2
Reactant of Route 2
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.